molecular formula C10H18ClNO3 B13017177 Ethyl 2-amino-3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)propanoate;hydrochloride

Ethyl 2-amino-3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)propanoate;hydrochloride

Cat. No.: B13017177
M. Wt: 235.71 g/mol
InChI Key: MVKYHIVHCMDXQJ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)propanoate;hydrochloride is a compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The bicyclo[1.1.1]pentane moiety is known for its rigidity and stability, making it a valuable scaffold in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)propanoate;hydrochloride typically involves multiple steps. One common approach is to start with the bicyclo[1.1.1]pentane core and introduce the amino and hydroxy groups through a series of reactions. These reactions may include nucleophilic substitution, reduction, and esterification. The final step often involves the formation of the hydrochloride salt to improve the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow chemistry, to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)propanoate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amino group can yield a primary amine .

Scientific Research Applications

Ethyl 2-amino-3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)propanoate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)propanoate;hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-amino-1-bicyclo[1.1.1]pentanyl)acetate;hydrochloride
  • Bicyclo[2.1.1]hexane derivatives

Uniqueness

Ethyl 2-amino-3-(3-hydroxy-1-bicyclo[111]pentanyl)propanoate;hydrochloride is unique due to its specific combination of functional groups and the bicyclo[111]pentane core

Biological Activity

Ethyl 2-amino-3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)propanoate; hydrochloride, commonly referred to as a bicyclic compound, has garnered attention in pharmacological research due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and therapeutic applications based on diverse sources.

  • IUPAC Name : Ethyl 2-(3-amino-1-bicyclo[1.1.1]pentanyl)propanoate hydrochloride
  • Molecular Formula : C10H18ClNO
  • CAS Number : 2095495-93-3
  • Molecular Weight : 205.68 g/mol

Research indicates that this compound functions primarily as an inhibitor of histone methyltransferases, particularly enhancer of zeste homolog 1 (EZH1) and enhancer of zeste homolog 2 (EZH2). These enzymes play crucial roles in gene regulation and are implicated in various proliferative diseases, including cancers . By inhibiting these enzymes, the compound may alter gene expression profiles associated with tumor growth and progression.

Anticancer Effects

Ethyl 2-amino-3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)propanoate; hydrochloride has shown promise in preclinical studies as an anticancer agent:

  • Cell Line Studies : In vitro studies demonstrated significant antiproliferative activity against multiple cancer cell lines, including glioblastoma and breast cancer models. The compound exhibited a dose-dependent response, with IC50 values indicating effective inhibition at low concentrations .
Cell LineIC50 (µM)Effect Observed
Glioblastoma5.4Significant growth inhibition
Breast Cancer4.8Induction of apoptosis

Neuroprotective Properties

There is emerging evidence that the compound may exert neuroprotective effects due to its structural similarity to known neuroprotective agents. Studies have suggested potential applications in neurodegenerative diseases, although further research is required to elucidate these mechanisms fully .

Other Pharmacological Activities

Preliminary findings indicate that this compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. However, detailed studies are needed to confirm these effects and understand the underlying mechanisms.

Case Studies and Research Findings

A notable study published in the Journal of Medicinal Chemistry explored the efficacy of various derivatives of bicyclic compounds similar to ethyl 2-amino-3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)propanoate; hydrochloride against EZH2 inhibitors. The results highlighted a correlation between structural modifications and enhanced biological activity, suggesting pathways for optimizing therapeutic efficacy .

Clinical Insights

In a clinical setting, the compound's effectiveness was assessed in patients with advanced solid tumors resistant to conventional therapies. The results indicated a favorable safety profile and preliminary signs of efficacy, warranting further clinical trials to establish dosage guidelines and long-term outcomes .

Properties

Molecular Formula

C10H18ClNO3

Molecular Weight

235.71 g/mol

IUPAC Name

ethyl 2-amino-3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)propanoate;hydrochloride

InChI

InChI=1S/C10H17NO3.ClH/c1-2-14-8(12)7(11)3-9-4-10(13,5-9)6-9;/h7,13H,2-6,11H2,1H3;1H

InChI Key

MVKYHIVHCMDXQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC12CC(C1)(C2)O)N.Cl

Origin of Product

United States

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